Glutaric acid bisdimethylamide

Physical Properties Separation Science Formulation

Glutaric acid bisdimethylamide (N,N,N',N'-tetramethylglutaramide, CAS 13424-80-1) is a symmetric diamide derivative of glutaric acid (C₉H₁₈N₂O₂), where both carboxyl groups are substituted with dimethylamide functionalities. It is a white crystalline solid with a boiling point of 314.8 °C at 760 mmHg, a density of 1.002 g/cm³, and a calculated polar surface area of 40.62 Ų.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
CAS No. 13424-80-1
Cat. No. B081904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutaric acid bisdimethylamide
CAS13424-80-1
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CCCC(=O)N(C)C
InChIInChI=1S/C9H18N2O2/c1-10(2)8(12)6-5-7-9(13)11(3)4/h5-7H2,1-4H3
InChIKeyWFXSOGZBNQWNIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glutaric Acid Bisdimethylamide (CAS 13424-80-1): Procurement and Selection Overview


Glutaric acid bisdimethylamide (N,N,N',N'-tetramethylglutaramide, CAS 13424-80-1) is a symmetric diamide derivative of glutaric acid (C₉H₁₈N₂O₂), where both carboxyl groups are substituted with dimethylamide functionalities . It is a white crystalline solid with a boiling point of 314.8 °C at 760 mmHg, a density of 1.002 g/cm³, and a calculated polar surface area of 40.62 Ų . Its dual amide groups confer solubility in polar media, making it a versatile intermediate in organic synthesis and a potential ligand in coordination chemistry [1].

Why Generic Substitution of Glutaric Acid Bisdimethylamide (CAS 13424-80-1) Is Technically Unsound


Direct replacement of glutaric acid bisdimethylamide with other N,N,N',N'-tetramethyldicarboxamides is not straightforward due to chain-length-dependent variations in physical properties and coordination behaviour. Even minor changes in the alkylene bridge (e.g., succinamide versus adipamide) alter boiling point, density, and hydrogen-bonding capacity, which can disrupt downstream synthetic processes or material formulations [1]. Furthermore, the C₅ backbone of glutaric acid bisdimethylamide provides a unique bite angle for bidentate metal coordination that is distinct from both shorter and longer homologues, directly affecting the stability and geometry of resulting complexes [2].

Quantitative Differentiation Evidence for Glutaric Acid Bisdimethylamide (CAS 13424-80-1) Selection


Chain-Length-Dependent Boiling Point: Glutaric Acid Bisdimethylamide vs. Succinamide and Adipamide Homologues

Glutaric acid bisdimethylamide (C₅ backbone) exhibits a boiling point of 314.8 °C at 760 mmHg, which is intermediate between the shorter-chain N,N,N',N'-tetramethylsuccinamide (C₄, 294.2 °C) and the longer-chain N,N,N',N'-tetramethyladipamide (C₆, 331.4 °C) . This difference directly influences distillation parameters and thermal stability windows in synthetic and formulation workflows.

Physical Properties Separation Science Formulation

Density Variation: Glutaric Acid Bisdimethylamide vs. Succinamide and Sebacamide Homologues

The density of glutaric acid bisdimethylamide is 1.002 g/cm³, which is lower than the shorter-chain N,N,N',N'-tetramethylsuccinamide (1.017 g/cm³) but higher than the longer-chain N,N,N',N'-tetramethylsebacamide (0.955–1.0 g/cm³) . Density directly impacts mixing behaviour, solvent selection, and the physical properties of final formulations.

Formulation Material Science Process Engineering

Coordination Mode: Bidentate Ligand Behaviour of TMGA Compared to Tridentate TMPDA

In a comparative study of uranyl(VI)-diamide complexes, N,N,N',N'-tetramethylglutaramide (TMGA) forms a bidentate complex (UO₂(TMGA)₂²⁺) with two ligands coordinating via carbonyl oxygen atoms, whereas N,N,N',N'-tetramethylpyridine-2,6-dicarboxamide (TMPDA) acts as a tridentate ligand using one pyridine nitrogen and two carbonyl oxygen atoms per molecule [1]. This difference in denticity and binding mode results in distinct complex geometries and stabilities, as confirmed by ESI-MS, DFT calculations, and EXAFS spectroscopy.

Coordination Chemistry Metal Extraction Catalysis

Hydrogen-Bonding Capability: Double Proton Transfer in TMGA–Triflic Acid Adduct

N,N,N',N'-tetramethylglutaramide forms a crystalline 1:2 adduct with trifluoromethanesulfonic acid, exhibiting a double proton-transfer phenomenon [1]. While direct quantitative comparisons with other diamides are lacking in the literature, this specific hydrogen-bonding behaviour is a structural consequence of the C₅ backbone and the spatial arrangement of the two amide groups, distinguishing it from shorter or longer homologues that may adopt different packing motifs.

Crystal Engineering Supramolecular Chemistry Material Science

Solubilizing Properties of Tetramethyldicarboxamides: Odd–Even Carbon Number Effect

A comparative study of tetramethyldicarboxamides demonstrated that odd-carbon amides (tetramethylpimelamide, C₇; tetramethylazelamide, C₉) exhibit greater solubilizing power for the drug glutethimide than even-carbon amides (tetramethylsuberamide, C₈; tetramethylsebacamide, C₁₀) at higher amide concentrations [1]. Glutaric acid bisdimethylamide possesses a C₅ backbone (odd-carbon) and is therefore expected to follow the odd-carbon trend, potentially offering enhanced solubilizing capacity relative to even-carbon homologues such as succinamide (C₄) or adipamide (C₆).

Formulation Science Pharmaceutical Excipients Solubility Enhancement

Optimal Application Scenarios for Glutaric Acid Bisdimethylamide (CAS 13424-80-1) Based on Differentiated Evidence


Coordination Chemistry and Metal Extraction: Uranyl and Actinide Complexation

Glutaric acid bisdimethylamide serves as a bidentate ligand for uranyl(VI) ions, forming stable UO₂(TMGA)₂²⁺ complexes in both gas phase and solution [1]. Its C₅ backbone provides a bite angle distinct from other diamide ligands, making it suitable for selective metal extraction, nuclear fuel cycle separations, and fundamental studies of actinide coordination chemistry.

Crystal Engineering and Supramolecular Assembly: Hydrogen-Bonded Adducts

The compound forms crystalline 1:2 adducts with strong acids such as trifluoromethanesulfonic acid, exhibiting double proton transfer [2]. This property is valuable for designing hydrogen-bonded networks, studying proton-transfer phenomena, and developing novel crystalline materials with tailored supramolecular architectures.

Formulation and Solubilisation: Semipolar Compound Solubility Enhancement

As an odd-carbon tetramethyldicarboxamide (C₅ backbone), glutaric acid bisdimethylamide is predicted to offer enhanced solubilising power for semipolar drugs and other hydrophobic molecules compared to even-carbon homologues [3]. This makes it a candidate excipient in pharmaceutical formulations, agrochemical dispersions, and extraction processes where solubilisation of water-insoluble actives is required.

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